molecular formula C18H26N4O3S B12476576 N-(3-Imidazol-1-yl-propyl)-2-[methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-acetamide

N-(3-Imidazol-1-yl-propyl)-2-[methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-acetamide

Cat. No.: B12476576
M. Wt: 378.5 g/mol
InChI Key: GWMLCXJBDLVERC-UHFFFAOYSA-N
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Description

N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide is a synthetic compound that features an imidazole ring and a sulfonamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives .

Scientific Research Applications

N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the sulfonamide group can interact with proteins, inhibiting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(imidazol-1-yl)propyl]-2-(N-methyl-2,4,6-trimethylbenzenesulfonamido)acetamide is unique due to its specific combination of an imidazole ring and a sulfonamide group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H26N4O3S

Molecular Weight

378.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C18H26N4O3S/c1-14-10-15(2)18(16(3)11-14)26(24,25)21(4)12-17(23)20-6-5-8-22-9-7-19-13-22/h7,9-11,13H,5-6,8,12H2,1-4H3,(H,20,23)

InChI Key

GWMLCXJBDLVERC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCCCN2C=CN=C2)C

Origin of Product

United States

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